Regulatory Identification as EP Impurity E
This compound is formally identified as Oxybutynin EP Impurity E in the European Pharmacopoeia (EP) monograph for Oxybutynin Hydrochloride, distinguishing it from other oxybutynin impurities. It is therefore required for specific and accurate impurity quantification in finished drug products [1].
| Evidence Dimension | Regulatory Designation (EP Monograph) |
|---|---|
| Target Compound Data | Specified Impurity E |
| Comparator Or Baseline | Oxybutynin Related Compound A, B, C (USP) |
| Quantified Difference | Unique EP designation; analytical target |
| Conditions | Compliance with European Pharmacopoeia |
Why This Matters
Procurement of this specific impurity standard is mandatory for analytical method validation and routine quality control of Oxybutynin drug products intended for the European market.
- [1] Veeprho. (2022). Oxybutynin EP Impurity E (HCl Salt) Technical Datasheet. Retrieved from https://veeprho.com/oxybutynin-ep-impurity-e-hcl-salt/ View Source
